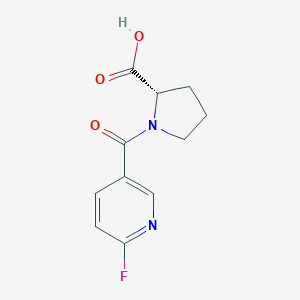
N-(6-Fluoropyridine-3-carbonyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Fluoropyridine-3-carbonyl)-L-proline, also known as FPCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPCP is a proline derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
N-(6-Fluoropyridine-3-carbonyl)-L-proline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(6-Fluoropyridine-3-carbonyl)-L-proline has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Moreover, N-(6-Fluoropyridine-3-carbonyl)-L-proline has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(6-Fluoropyridine-3-carbonyl)-L-proline is not fully understood. However, it has been suggested that N-(6-Fluoropyridine-3-carbonyl)-L-proline exerts its anti-inflammatory and anti-cancer effects by modulating the activity of nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cancer. N-(6-Fluoropyridine-3-carbonyl)-L-proline has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer invasion and metastasis.
Effets Biochimiques Et Physiologiques
N-(6-Fluoropyridine-3-carbonyl)-L-proline has been shown to exhibit a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. N-(6-Fluoropyridine-3-carbonyl)-L-proline has also been shown to inhibit the activity of MMPs, which are enzymes that play a role in cancer invasion and metastasis. Moreover, N-(6-Fluoropyridine-3-carbonyl)-L-proline has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(6-Fluoropyridine-3-carbonyl)-L-proline in lab experiments is that it exhibits anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new therapies. Moreover, N-(6-Fluoropyridine-3-carbonyl)-L-proline has been found to be well-tolerated in animal studies. However, one of the limitations of using N-(6-Fluoropyridine-3-carbonyl)-L-proline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-(6-Fluoropyridine-3-carbonyl)-L-proline. One of the directions is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more effective therapies. Another direction is to explore the potential of N-(6-Fluoropyridine-3-carbonyl)-L-proline in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis. Moreover, the use of N-(6-Fluoropyridine-3-carbonyl)-L-proline in combination with other drugs could be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(6-Fluoropyridine-3-carbonyl)-L-proline involves the reaction between 6-fluoropyridine-3-carboxylic acid and L-proline. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the desired product.
Propriétés
Numéro CAS |
123412-44-2 |
|---|---|
Nom du produit |
N-(6-Fluoropyridine-3-carbonyl)-L-proline |
Formule moléculaire |
C11H11FN2O3 |
Poids moléculaire |
238.21 g/mol |
Nom IUPAC |
(2S)-1-(6-fluoropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11FN2O3/c12-9-4-3-7(6-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
Clé InChI |
CWNQAGQFNKHXBV-QMMMGPOBSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |
Synonymes |
N-(6-Fluoropyridine-3-carbonyl)-L-proline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



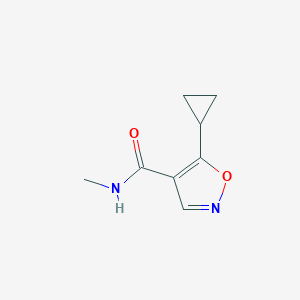
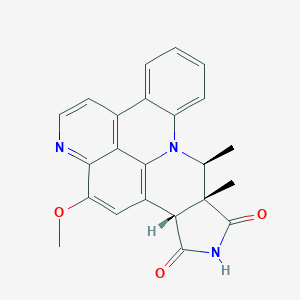
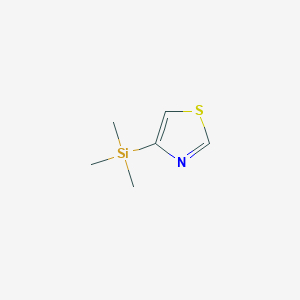
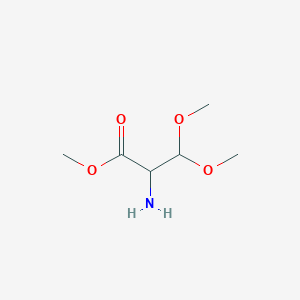
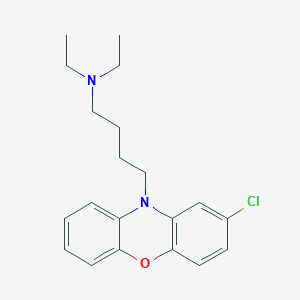
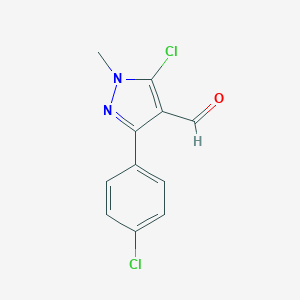
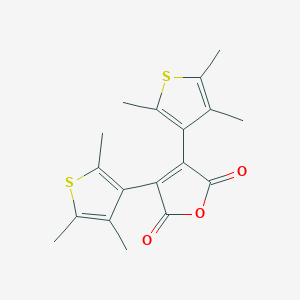
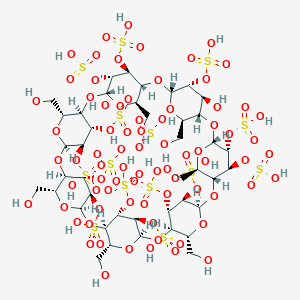
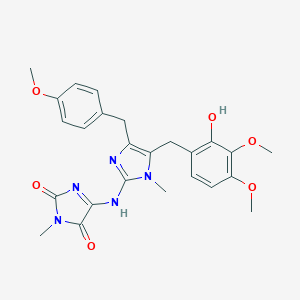
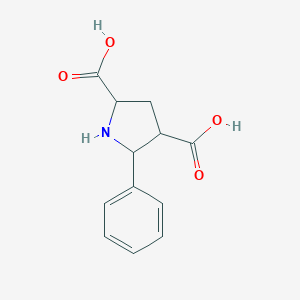
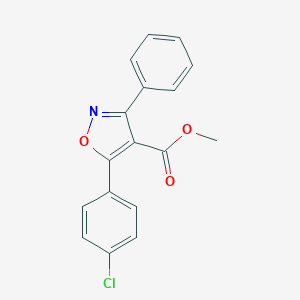
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)
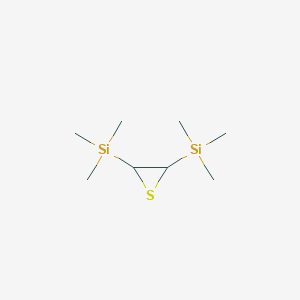
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)